Idraparinux sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Idraparinux is a synthetic anticoagulant medication developed by Sanofi-Aventis. It is a long-acting pentasaccharide that selectively inhibits coagulation factor Xa, which plays a crucial role in the blood clotting process . Idraparinux was designed to prevent and treat thromboembolic events, such as deep vein thrombosis and pulmonary embolism .
Aplicaciones Científicas De Investigación
Idraparinux has been extensively studied for its anticoagulant properties. It is used in the prevention and treatment of venous thromboembolism, including deep vein thrombosis and pulmonary embolism . Additionally, it has been investigated for its potential in preventing strokes in patients with atrial fibrillation . The compound’s long half-life allows for once-weekly administration, making it a convenient option for patients .
Mecanismo De Acción
Idraparinux exerts its effects by selectively inhibiting coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, a key step in the blood clotting cascade . By blocking this pathway, Idraparinux effectively reduces the formation of blood clots.
Similar Compounds:
Fondaparinux: Shares a similar chemical structure and mechanism of action but has a shorter half-life.
Idrabiotaparinux: A biotinylated form of Idraparinux with the same pentasaccharidic structure, allowing for neutralization with avidin.
Uniqueness: Idraparinux stands out due to its long half-life, which allows for once-weekly administration . This feature provides a significant advantage in terms of patient compliance and convenience compared to other anticoagulants that require more frequent dosing.
Safety and Hazards
Clinical trials have revealed that Idraparinux sodium had led to bleeding . As a result, Sanofi stopped the development of the drug . A phase III trial of this compound for stroke prevention in patients with AF (AMADEUS) was halted prematurely due to excessive clinically relevant and intracranial bleeding .
Direcciones Futuras
Sanofi discontinued the development of Idraparinux sodium in favor of a biotinylated formulation of the drug called idrabiotaparinux sodium . Idrabiotaparinux sodium is also administered once-weekly. It has the same pentasaccharidic structure as this compound, but with biotin attached, which allows its neutralization with avidin, an egg-derived protein with low antigenicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Idraparinux involves a modular approach, where protected pentasaccharides are prepared through glycosylation reactions using monosaccharide and disaccharide building blocks . The hydroxyl groups are masked with acetyl groups for methylation and benzyl ethers for protection . The final product is obtained by transforming the protected derivatives into fully O-sulfated and O-methylated sulfonic acid end-products .
Industrial Production Methods: For large-scale production, the shortest chemical synthesis route has been reported, which involves a 3+2 coupling strategy of trisaccharide and disaccharide units . This method ensures efficient production while maintaining the integrity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Idraparinux undergoes various chemical reactions, including glycosylation and sulfation . These reactions are essential for the synthesis and modification of the compound.
Common Reagents and Conditions:
Glycosylation: Utilizes glycosyl donors and acceptors under acidic or basic conditions.
Sulfation: Involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid.
Major Products: The major products formed from these reactions are the fully O-sulfated and O-methylated pentasaccharides, which are crucial for the anticoagulant activity of Idraparinux .
Propiedades
Número CAS |
149920-56-9 |
---|---|
Fórmula molecular |
C38H64NaO49S7 |
Peso molecular |
1552.3 g/mol |
Nombre IUPAC |
nonasodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxylato-4,5-dimethoxy-6-[(2R,3R,4S,5R,6S)-6-methoxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C38H64O49S7.Na/c1-64-15-12(9-72-88(43,44)45)76-35(27(68-5)18(15)65-2)80-21-19(66-3)28(69-6)37(82-25(21)32(39)40)79-17-14(11-74-90(49,50)51)77-38(31(87-94(61,62)63)24(17)85-92(55,56)57)81-22-20(67-4)29(70-7)36(83-26(22)33(41)42)78-16-13(10-73-89(46,47)48)75-34(71-8)30(86-93(58,59)60)23(16)84-91(52,53)54;/h12-31,34-38H,9-11H2,1-8H3,(H,39,40)(H,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63);/t12-,13-,14-,15-,16-,17-,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29-,30-,31-,34+,35-,36-,37-,38-;/m1./s1 |
Clave InChI |
LRWRCXOPMFQZNL-QIEZGXCVSA-N |
SMILES isomérico |
CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]4[C@@H]([C@H]([C@@H](O[C@H]4C(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
SMILES |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)[O-])OC3C(OC(C(C3OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(OC(C(C5OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-])OC)OC)COS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
COC1C(OC(C(C1OC)OC)OC2C(C(C(OC2C(=O)O)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O.[Na] |
Sinónimos |
idraparinux idraparinux sodium ORG 34006 ORG-34006 SANORG 34006 SANORG-34006 SR 34006 SR-34006 SR34006 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.